N-(2-bromo-4-nitrophenyl)isonicotinamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-12(17)8-3-5-14-6-4-8/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMJAQYKSKTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of isonicotinamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Bioactivity: Chloro-substituted analogs (e.g., 2b and 2e) show pronounced antifungal and anticonvulsant activities, suggesting that halogen atoms at specific positions enhance target interactions . The target's nitro group may confer similar or distinct bioactivity, though this requires experimental validation.
- Synthesis Challenges: Bulky substituents (e.g., trifluoromethyl in ) correlate with lower yields (e.g., 26% for a trifluoromethyl-hydrazineyl derivative), implying that the target's bromo and nitro groups might complicate synthesis efficiency.
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: Isonicotinamide derivatives form supramolecular structures via amide and aromatic nitrogen interactions .
- Solubility and Lipophilicity: Bromo and nitro substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to derivatives like N-(3-aminophenyl)isonicotinamide .
Q & A
Q. Basic/Advanced
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves nitro and bromo group orientations. Refinement via SHELXL (R-factor < 0.05) confirms bond lengths (C-Br: ~1.89 Å) and angles .
- Contradiction Resolution : Disordered nitro groups in crystals can be modeled using twin refinement (TWIN/BASF commands in SHELX) .
- Solid-State NMR : -CP/MAS NMR distinguishes polymorphs by chemical shifts (~125 ppm for nitrophenyl carbons) .
What in vitro assays are suitable for initial biological activity screening?
Q. Basic
- Anticancer Activity : MTT assay (IC values against prostate cancer cells, e.g., PC-3 or LNCaP) .
- Enzyme Inhibition : Fluorescence-based HDAC inhibition assays (IC < 10 µM in isonicotinamide analogs) .
How can mechanistic studies elucidate its role as a kinase inhibitor?
Q. Advanced
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies targets (e.g., RAF kinases in RAS-mutant cancers) .
- Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., hydrophobic interactions with bromophenyl groups; ΔG = -9.2 kcal/mol) .
- Western Blotting : Validate downstream effects (e.g., reduced p-Akt/mTOR in treated cells) .
How do structural modifications (e.g., bromo vs. iodo substituents) impact bioactivity?
Advanced
Structure-Activity Relationship (SAR) Insights :
How to address discrepancies in reported bioactivity across studies?
Q. Advanced
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare datasets using tools like RevMan; heterogeneity (I) >50% suggests protocol variability .
- Counter-Screening : Exclude off-target effects via CRISPR/Cas9 knockout models (e.g., HDAC6-KO cells) .
What computational methods predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
